molecular formula C26H27NO5S B491494 Isopropyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 361179-39-7

Isopropyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B491494
CAS No.: 361179-39-7
M. Wt: 465.6g/mol
InChI Key: PMHXLKJKLWYQAR-UHFFFAOYSA-N
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Description

Isopropyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound with the molecular formula C26H27NO5S This compound is characterized by its unique structure, which includes a naphthofuran core, a mesitylsulfonyl group, and an isopropyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Isopropyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The mesitylsulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The naphthofuran core may interact with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 5-[(tosyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate
  • Isopropyl 5-[(benzenesulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate
  • Isopropyl 5-[(p-toluenesulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate

Uniqueness

Isopropyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate is unique due to the presence of the mesitylsulfonyl group, which imparts specific chemical properties and reactivity. This distinguishes it from similar compounds that contain different sulfonyl groups.

Properties

IUPAC Name

propan-2-yl 2-methyl-5-[(2,4,6-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO5S/c1-14(2)31-26(28)23-18(6)32-24-20-10-8-7-9-19(20)22(13-21(23)24)27-33(29,30)25-16(4)11-15(3)12-17(25)5/h7-14,27H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHXLKJKLWYQAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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